

Applications of 5-Bromoquinolin-4-ol in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **5-Bromoquinolin-4-ol**

Cat. No.: **B1343798**

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Introduction

5-Bromoquinolin-4-ol is a halogenated quinoline derivative that serves as a versatile scaffold in medicinal chemistry. The quinoline core is a prominent feature in numerous natural and synthetic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.^[1] The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position offers reactive sites for further chemical modifications, making **5-bromoquinolin-4-ol** a valuable starting material for the synthesis of novel therapeutic agents.^[1] This document provides a summary of the applications of **5-bromoquinolin-4-ol** derivatives, along with detailed experimental protocols for their synthesis and biological evaluation, based on studies of structurally related compounds.

Key Applications in Medicinal Chemistry

Derivatives of the **5-bromoquinolin-4-ol** scaffold are being explored for various therapeutic applications, primarily in the fields of oncology and infectious diseases.

- **Anticancer Activity:** Bromoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanisms of action often involve

the inhibition of key enzymes in cancer progression, such as topoisomerase I.[2]

- **Antimicrobial Activity:** The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Bromoquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]

Quantitative Biological Data

While specific quantitative data for **5-Bromoquinolin-4-ol** is limited in publicly available literature, the following tables summarize the biological activities of structurally related bromoquinoline derivatives to provide a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of Bromo-8-hydroxyquinoline Derivatives

Compound	Cancer Cell Line	IC50 (µg/mL)	Reference
5,7-Dibromo-8-hydroxyquinoline	C6 (Rat Brain Tumor)	6.7	[2]
5,7-Dibromo-8-hydroxyquinoline	HeLa (Human Cervix Carcinoma)	8.2	[2]
5,7-Dibromo-8-hydroxyquinoline	HT29 (Human Colon Carcinoma)	9.5	[2]
7-Bromo-8-hydroxyquinoline	C6 (Rat Brain Tumor)	25.6	[2]
7-Bromo-8-hydroxyquinoline	HeLa (Human Cervix Carcinoma)	>50	[2]
7-Bromo-8-hydroxyquinoline	HT29 (Human Colon Carcinoma)	>50	[2]

Table 2: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

Compound	Bacterial Strain	MIC (mg/mL)	Fungal Strain	MIC (mg/mL)	Reference
N-(7-bromoquinolino-ne-5,8-dione-6-yl)benzenesulphonamide	S. aureus	1.00	C. albicans	1.00	[3]
N-(7-bromoquinolino-ne-5,8-dione-6-yl)benzenesulphonamide	E. coli	1.00	A. niger	1.00	[3]
N-(7-bromoquinolino-ne-5,8-dione-6-yl)benzenesulphonamide	K. pneumoniae	0.80			[3]
N-(7-bromoquinolino-ne-5,8-dione-6-yl)-4-methylphenylsulphonamide	S. aureus	1.00	C. albicans	1.00	[3]
N-(7-bromoquinolino-ne-5,8-dione-6-yl)-4-methylphenylsulphonamide	E. coli	1.00	A. niger	1.00	[3]

N-(7-			
bromoquinoli			
ne-5,8-dione-	K.		
6-yl)-4-	pneumoniae	0.80	[3]
methylphenyl			
sulphonamid			
e			

Experimental Protocols

The following are detailed methodologies for the synthesis of **5-bromoquinolin-4-ol** derivatives and their subsequent biological evaluation. These protocols are adapted from established procedures for structurally similar compounds.

Protocol 1: Synthesis of 5-Bromo-4-alkoxyquinoline Derivatives

This protocol describes the O-alkylation of the 4-hydroxyl group of **5-bromoquinolin-4-ol**.

Materials:

- **5-Bromoquinolin-4-ol**
- Alkyl halide (e.g., ethyl iodide, benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of **5-Bromoquinolin-4-ol** (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-bromo-4-alkoxyquinoline derivative.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized **5-bromoquinolin-4-ol** derivatives against cancer cell lines.

Materials:

- Cancer cell lines (e.g., HeLa, HT29)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Synthesized **5-bromoquinolin-4-ol** derivatives
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- 96-well plates

Procedure:

- Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells into 96-well plates at a density of 5×10^3 cells/well and allow them to adhere for 24 hours.
- Prepare stock solutions of the synthesized compounds in DMSO and make serial dilutions in the culture medium.
- Replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Mueller-Hinton Broth (MHB) for bacteria
- RPMI-1640 medium for fungi
- Synthesized **5-bromoquinolin-4-ol** derivatives
- DMSO
- 96-well microtiter plates
- Bacterial/Fungal inoculum standardized to 0.5 McFarland

Procedure:

- Prepare a stock solution of each synthesized compound in DMSO.
- Perform serial two-fold dilutions of the compounds in the appropriate broth (MHB or RPMI-1640) in a 96-well microtiter plate.
- Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Add the microbial inoculum to each well containing the serially diluted compounds.
- Include a growth control (broth + inoculum) and a sterility control (broth only).

- Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

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-> PIP3; edge [dir=forward, style=solid, arrowhead=normal]; PIP3 -> PDK1 [label="Recruits"];
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Bromoquinoline -> Akt [label="Inhibits", color="#EA4335"]; Akt -> Apoptosis [label="Inhibits",
Ttail=tee, color="#EA4335"]; Akt -> CellSurvival [label="Promotes"];

// Invisible edges for layout {rank=same; RTK; } {rank=same; PI3K; } {rank=same; PIP2; PIP3; }
{rank=same; PDK1; Akt; } {rank=same; Bromoquinoline; } {rank=same; Apoptosis; CellSurvival; }
} dot Figure 1: Postulated inhibition of the PI3K/Akt signaling pathway by a 5-Bromoquinolin-4-ol derivative.
```

Experimental Workflow

```
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into\n96-well Plates"]; treatment [label="Treat Cells with\nCompound Dilutions"]; incubation
[label="Incubate for 48h"]; mtt_assay [label="Add MTT Reagent\n& Incubate for 4h"]; dissolve
[label="Dissolve Formazan\nCrystals in DMSO"]; readout [label="Measure Absorbance\nat 570
```

```
nm"]; analysis [label="Calculate % Viability\n& Determine IC50"]; end [label="End: Identify Lead\nCompounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges start -> stock_prep; cell_culture -> cell_seeding; stock_prep -> treatment; cell_seeding -> treatment; treatment -> incubation; incubation -> mtt_assay; mtt_assay -> dissolve; dissolve -> readout; readout -> analysis; analysis -> end; } dot Figure 2: General workflow for in vitro anticancer screening using the MTT assay.
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